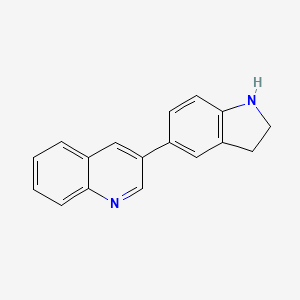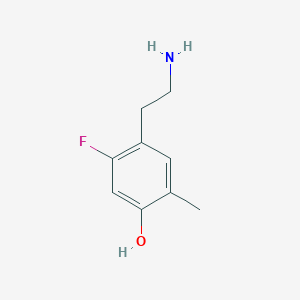
1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a fluoropyrimidine moiety attached to a cyclopropane ring, which is further linked to an amine group. This compound is often used in research due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride typically involves multiple steps:
Synthetic Routes: The preparation begins with the fluorination of pyrimidine, followed by the formation of the cyclopropane ring
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure high yield and purity. Common reagents include fluorinating agents, cyclopropanating agents, and amine sources.
Industrial Production Methods: On an industrial scale, the production involves similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: These reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes or receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride can be compared with other similar compounds:
Similar Compounds: These include other fluoropyrimidine derivatives and cyclopropane-containing amines.
Uniqueness: The unique combination of the fluoropyrimidine and cyclopropane moieties gives this compound distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H9ClFN3 |
|---|---|
Poids moléculaire |
189.62 g/mol |
Nom IUPAC |
1-(5-fluoropyrimidin-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H8FN3.ClH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H |
Clé InChI |
JRBNKFJOHPICJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=NC=C(C=N2)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)

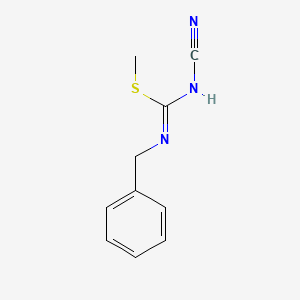

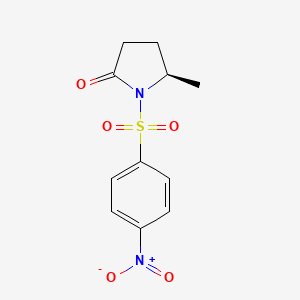

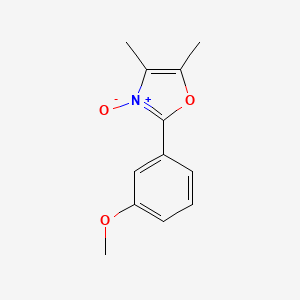
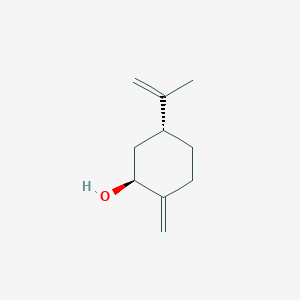
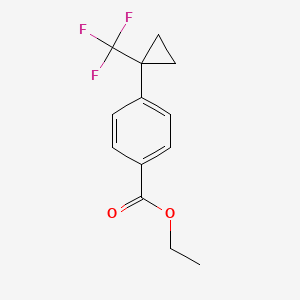
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
